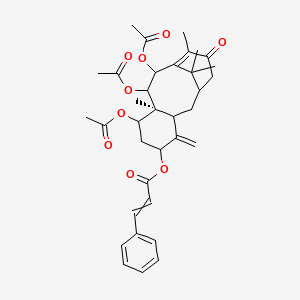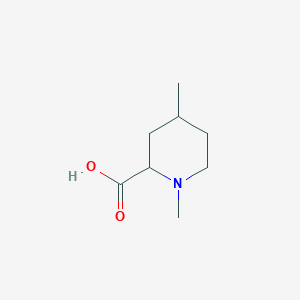
1,4-Dimethylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which is substituted with two methyl groups at the 1 and 4 positions and a carboxylic acid group at the 2 position. The stereochemistry of the compound is defined by the (2R,4R) configuration, indicating the specific spatial arrangement of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the diastereoselective synthesis from commercially available starting materials. For instance, a concise synthesis of (2R,4R)-4-hydroxyproline has been developed, which can be further modified to obtain (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid . The reaction conditions typically involve the use of zinc and magnesium enolates to achieve high diastereoselectivity.
Industrial Production Methods: Industrial production of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with desired properties.
Common Reagents and Conditions: Common reagents used in the reactions of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The reaction conditions are typically mild to ensure the stability of the piperidine ring structure .
Major Products Formed: The major products formed from the reactions of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid depend on the type of reaction. For example, oxidation reactions may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the piperidine ring.
Scientific Research Applications
(2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid has numerous applications in scientific research. In chemistry, it serves as a chiral building block for the synthesis of complex molecules. In biology, it is used to study enzyme-substrate interactions and protein-ligand binding. In medicine, the compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development. Additionally, in the industry, it is utilized in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The molecular targets may include enzymes involved in metabolic pathways, receptors, and transport proteins .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid include other piperidine derivatives such as (2R,4R)-4-hydroxyproline and (2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acid . These compounds share structural similarities but differ in their functional groups and stereochemistry.
Uniqueness: The uniqueness of (2R,4R)-1,4-Dimethylpiperidine-2-carboxylic acid lies in its specific stereochemistry and the presence of both methyl and carboxylic acid groups. This unique combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of stereochemical effects in biological systems.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1,4-dimethylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-9(2)7(5-6)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
RZIWEWJJKJVNCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


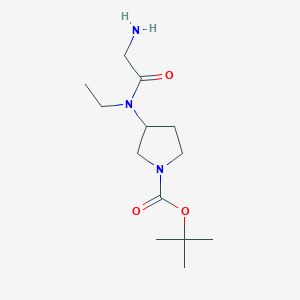
![(10R,13S,17R)-17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14789249.png)
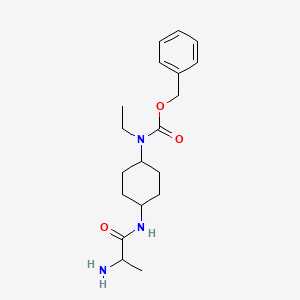
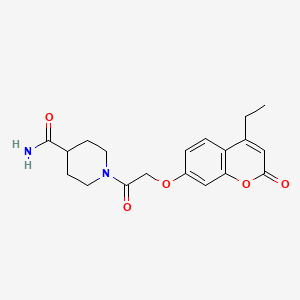

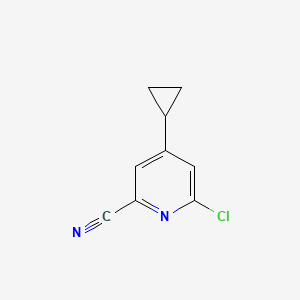

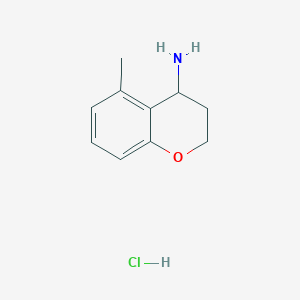
![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate](/img/structure/B14789318.png)
![Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B14789337.png)

![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)
